molecular formula C7H6F3NO3S B13422823 1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide CAS No. 23375-12-4

1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide

Cat. No.: B13422823
CAS No.: 23375-12-4
M. Wt: 241.19 g/mol
InChI Key: GCCWFEKPOSPEKL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of trifluoromethyl and sulfonamide groups attached to a phenyl ring with a hydroxyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-hydroxyaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Hydroxyaniline+Trifluoromethanesulfonyl chlorideThis compound\text{3-Hydroxyaniline} + \text{Trifluoromethanesulfonyl chloride} \rightarrow \text{this compound} 3-Hydroxyaniline+Trifluoromethanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced under specific conditions to yield amines.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-phenylmethanesulfonamide
  • Bistriflimide
  • Trifluoromethanesulfonimide

Comparison

1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds like 1,1,1-trifluoro-N-phenylmethanesulfonamide, which lacks the hydroxyl group, and bistriflimide, which has a different structural arrangement and reactivity profile.

Properties

IUPAC Name

1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)11-5-2-1-3-6(12)4-5/h1-4,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCWFEKPOSPEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879054
Record name M-OH CF3-METHANESULFONANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23375-12-4
Record name M-OH CF3-METHANESULFONANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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